4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one
CAS No.: 1357738-63-6
Cat. No.: VC7130834
Molecular Formula: C23H13ClFN3O2
Molecular Weight: 417.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1357738-63-6 |
|---|---|
| Molecular Formula | C23H13ClFN3O2 |
| Molecular Weight | 417.82 |
| IUPAC Name | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one |
| Standard InChI | InChI=1S/C23H13ClFN3O2/c24-15-7-5-14(6-8-15)21-26-22(30-27-21)20-13-28(17-11-9-16(25)10-12-17)23(29)19-4-2-1-3-18(19)20/h1-13H |
| Standard InChI Key | IPBOINQKNOPKET-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Introduction
The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule that integrates the pharmacologically significant oxadiazole and isoquinolinone frameworks. Such compounds are often explored for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of the synthesis, structural features, and potential applications of this compound.
Structural Overview
The compound's molecular structure consists of:
-
A 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group, known for its bioactivity-enhancing properties.
-
A dihydroisoquinolinone core, which is a common scaffold in medicinal chemistry.
-
A 4-fluorophenyl substituent, often introduced to improve metabolic stability and receptor binding.
Key Features:
| Feature | Description |
|---|---|
| Molecular Formula | C22H14ClFN2O2 |
| Functional Groups | Oxadiazole, Isoquinolinone, Fluorophenyl |
| Molecular Weight | ~392.81 g/mol |
| Chemical Properties | Presence of electronegative atoms (Cl, F) enhances lipophilicity and binding. |
Synthesis
The synthesis of this compound typically involves multi-step reactions leveraging cyclization techniques to form the oxadiazole ring and subsequent coupling reactions to attach the dihydroisoquinolinone moiety.
General Synthetic Pathway:
-
Formation of 1,2,4-Oxadiazole Ring:
-
Reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
-
Cyclization facilitated by reagents such as phosphorus oxychloride (POCl₃).
-
-
Incorporation of Isoquinolinone Core:
-
Using isoquinoline derivatives as precursors for functionalization.
-
Coupling reactions with aryl halides under palladium-catalyzed conditions.
-
-
Final Assembly:
-
Sequential substitution reactions to introduce the 4-chlorophenyl and 4-fluorophenyl groups.
-
Biological Activities
Compounds containing oxadiazole and isoquinolinone scaffolds have been extensively studied for their therapeutic potential. While specific data on this compound is limited, insights can be drawn from related molecules.
Potential Activities:
Pharmacokinetics and ADMET Predictions
The compound's physicochemical properties suggest favorable drug-like characteristics:
-
Absorption: Lipophilic nature aids in membrane permeability.
-
Distribution: Likely binds to plasma proteins due to aromatic substituents.
-
Metabolism: The fluorine atom may enhance metabolic stability by resisting oxidative degradation.
-
Excretion: Expected to be eliminated via renal pathways.
ADMET Highlights:
| Parameter | Prediction |
|---|---|
| Lipinski's Rule | Likely compliant (MW <500; ≤5 H-bond donors/acceptors). |
| Toxicity | Low predicted toxicity; no reactive functional groups present. |
Research Applications
This compound serves as a valuable lead molecule in drug discovery programs aimed at developing treatments for cancer, bacterial infections, and inflammatory diseases. Its dual heterocyclic structure allows for diverse biological interactions.
Current Research Trends:
-
Molecular Docking Studies:
-
Computational simulations to identify binding affinity with target proteins (e.g., kinases or bacterial enzymes).
-
-
Structure-Activity Relationship (SAR) Studies:
-
Modifications on the oxadiazole or isoquinolinone rings to optimize potency and selectivity.
-
-
In Vitro Screening:
-
Testing against cancer cell lines or microbial strains to establish preliminary efficacy.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume